molecular formula C25H29N9O B2628554 4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021061-43-7

4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No. B2628554
CAS RN: 1021061-43-7
M. Wt: 471.569
InChI Key: IRXSEHFELYORJM-UHFFFAOYSA-N
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Description

The compound “4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide” is a complex organic molecule. It is related to a class of compounds that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups . It includes a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidin ring. The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure . It has a molecular weight of 464.6 g/mol, a topological polar surface area of 74.5 Ų, and a complexity of 643. It has one hydrogen bond donor and seven hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Kheder et al. describes a convenient synthesis method for a series of compounds, including pyrazole, pyridine, and pyrazolo[3,4-d]pyrimidin-1-yl derivatives, showcasing the versatility of related compounds in creating a wide range of heterocyclic compounds which are foundational in drug development and materials science (Kheder, Mabkhot, & Farag, 2008).

Enzymatic Activity Enhancement

Another study focused on the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives to explore their impact on enhancing enzymatic activity. This research highlights the potential biomedical applications of these compounds in improving the functionality of enzymes, which is crucial for various biological processes and therapeutic applications (Abd & Awas, 2008).

Antimicrobial and Anticancer Properties

Research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives has shown promising anticancer and anti-5-lipoxygenase agents, indicating potential therapeutic applications in treating cancer and inflammatory diseases (Rahmouni et al., 2016). Additionally, the antimicrobial activity of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which include the pyrimidin-2-yl)piperazin-1-yl moiety, highlights the compound's relevance in developing new antibiotics (Yurttaş et al., 2016).

PET Imaging Agents for Neuroinflammation

A derivative was synthesized for use as a potential PET imaging agent for imaging IRAK4 enzyme in neuroinflammation, showcasing the application of such compounds in diagnostic imaging and neurological research (Wang et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its FLT3 and CDK inhibition and antiproliferative activities . This could potentially lead to its development into a drug for acute-myeloid-leukemia (AML) therapeutics .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.

Mode of Action

Compounds with similar structures have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition of the target protein’s activity, thereby affecting the cellular processes that the protein controls.

Biochemical Pathways

The inhibition of tyrosine kinases can affect multiple signaling pathways, including those involved in cell growth and proliferation .

Result of Action

The inhibition of tyrosine kinases can lead to a decrease in cell growth and proliferation .

properties

IUPAC Name

4-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N9O/c35-22(9-4-8-20-6-2-1-3-7-20)26-12-13-34-24-21(18-31-34)23(29-19-30-24)32-14-16-33(17-15-32)25-27-10-5-11-28-25/h1-3,5-7,10-11,18-19H,4,8-9,12-17H2,(H,26,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXSEHFELYORJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)CCCC4=CC=CC=C4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

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